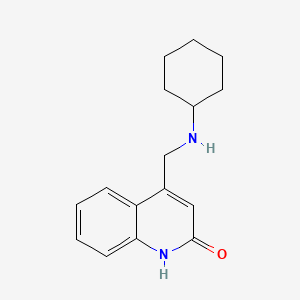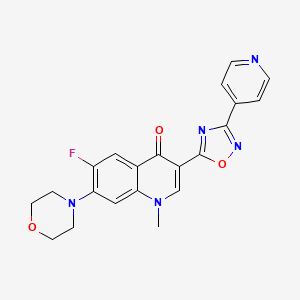![molecular formula C17H10BrFN2O4 B2606288 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 477856-89-6](/img/structure/B2606288.png)
5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a diazinane ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring through a methylene bridge . The phenyl ring is further substituted with a bromo-fluorophenoxy group .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 405.179. The linear formula of the compound is C17H10BrFN2O4 .Applications De Recherche Scientifique
Synthesis and Characterization of Schiff Base Ligands and Complexes
A study by Pogány et al. (2017) explored the synthesis and characterization of Schiff base ligands derived from various phenols and benzoyl chloride, followed by their combination with linear aliphatic triamines. This process yielded pentadentate Schiff base ligands which were utilized to synthesize new iron(III) complexes. These compounds were thoroughly characterized, including their magnetic properties, revealing high spin state behavior. This research contributes to the understanding of the synthesis and properties of Schiff base ligands and their metal complexes, offering insights into their potential applications in various fields of chemistry and materials science. Read more.
Development of Novel β-Triketone Herbicides
Lei et al. (2020) focused on designing and synthesizing 5-acylbarbituric acid derivatives as novel β-triketone herbicides. Their study demonstrated that certain compounds exhibited excellent herbicidal activity against various weeds. Specifically, the compound BBA-22 showed superior pre-emergent herbicidal activity, outperforming the commercial herbicide 2,4-D. The molecular mode of action was investigated, revealing BBA-22 as a proherbicide of phenoxyacetic acid, indicating a mechanism similar to auxin-type herbicides. This work suggests the potential of these compounds in developing new auxin herbicides. Read more.
Study of 1,3,2-Diazaphospholidine-2,4,5-triones
Research by Hutton et al. (1986) investigated the structure and reactivity of 1,3,2-diazaphospholidine-2,4,5-triones, synthesizing compounds like 1,3-dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione (1b). This study provided insights into the solvolytic behavior and crystal structure of these compounds, contributing to the understanding of phosphorus-containing heterocycles. The findings have implications for the development of novel compounds with potential applications in various chemical reactions and processes. Read more.
Antipathogenic Activity of Thiourea Derivatives
A study by Limban et al. (2011) synthesized and characterized acylthioureas with significant antipathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiourea derivatives as novel antimicrobial agents with antibiofilm properties, essential for addressing biofilm-associated infections and resistance. Read more.
Safety and Hazards
Propriétés
IUPAC Name |
5-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOSVNVVRBYLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)





![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606218.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2606221.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2606224.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide](/img/structure/B2606225.png)
![3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2606228.png)